molecular formula C12H16O2 B1344188 6-Phenoxyhexanal CAS No. 19790-63-7

6-Phenoxyhexanal

Cat. No.: B1344188
CAS No.: 19790-63-7
M. Wt: 192.25 g/mol
InChI Key: GRIZYJVXLJZHDV-UHFFFAOYSA-N
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Description

6-Phenoxyhexanal is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Juvenile Hormones and Analogs

6-Phenoxyhexanal serves as an intermediate in the synthesis of juvenile hormones and their analogs, which are crucial for various biological processes. A study presented an economic route for synthesizing these compounds, starting with easily accessible p-substituted phenols, highlighting the importance of this compound in synthetic organic chemistry and hormonal research (Kienzle, 1976).

Antioxidant Properties

Research on phenolic constituents in roots of certain plants like Rheum officinale and Rubia cordifolia revealed that phenolic compounds, likely including derivatives of this compound, exhibit significant antioxidant activity. This research points to the potential of this compound derivatives in contributing to the antioxidant properties of natural compounds (Cai, Sun, Xing, & Corke, 2004).

Polyhydroxyalkanoates Production

This compound is relevant in the production of Poly-3-hydroxyalkanoates (PHAs) by Pseudomonas oleovorans. The research showed that this compound derivatives could be used to grow Pseudomonas oleovorans, which then produces PHAs, materials significant for various industrial and medical applications due to their biodegradability and biocompatibility (Kim, Rhee, Han, Heo, & Kim, 1996).

Catalytic Performance in Organic Synthesis

This compound derivatives have implications in catalytic processes as well. Studies have shown that certain catalysts can be designed to achieve regioselectivity in the oxidation of olefins, including 6-Phenoxyhex-1-ene, by controlling the interactions between the olefin and catalyst substituents. This is crucial for optimizing product yields in various chemical syntheses (Mansuy, Leclaire, Fontecave, & Dansette, 1984).

Safety and Hazards

6-Phenoxyhexanal should be handled with care. It is recommended to avoid contact with skin and eyes, avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area .

Properties

IUPAC Name

6-phenoxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c13-10-6-1-2-7-11-14-12-8-4-3-5-9-12/h3-5,8-10H,1-2,6-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRIZYJVXLJZHDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00625515
Record name 6-Phenoxyhexanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19790-63-7
Record name 6-Phenoxyhexanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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